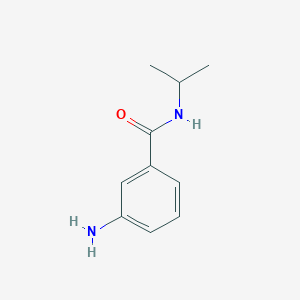

3-amino-N-isopropylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJWWPQRQOJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002281 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-62-4 | |

| Record name | 3-Amino-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(isopropyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081882624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-(isopropyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-amino-N-isopropylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. This document details its structural characteristics, physicochemical properties, and safety information. A generalized synthesis protocol and a hypothetical biological pathway are also presented to guide further investigation.

Core Chemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with an amino group and an N-isopropylcarboxamide group at the meta positions.

| Property | Value | Source |

| IUPAC Name | 3-amino-N-(propan-2-yl)benzamide | [2] |

| CAS Number | 81882-62-4 | [1] |

| Molecular Formula | C10H14N2O | [1][3][4] |

| Molecular Weight | 178.23 g/mol | [1] |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC=C1)N | [2] |

| InChI Key | GYXJWWPQRQOJRM-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

| Density | 1.077 g/cm³ (predicted) | [5] |

| Melting Point | Data not available for this compound. For comparison, the melting point of the unsubstituted N-isopropylbenzamide is 101-103 °C.[6] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available. | N/A |

Spectroscopic Data

While specific spectra for this compound are not publicly available, typical spectroscopic characteristics for related benzamide structures are well-documented. Researchers can anticipate the following features:

-

¹H NMR: The spectrum would likely show signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the amine protons, and the amide proton. The chemical shifts and coupling patterns would be consistent with the structure.

-

¹³C NMR: The spectrum would exhibit resonances for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine and the secondary amide, a strong C=O stretching frequency for the amide carbonyl group, and characteristic aromatic C-H and C=C stretching and bending vibrations. For the related N-isopropylbenzamide, characteristic peaks are observed at 3290 cm⁻¹ (N-H) and 1630 cm⁻¹ (C=O).[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ) and fragmentation patterns characteristic of benzamides and isopropyl-containing compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine. The following is a generalized protocol for the synthesis of this compound from 3-aminobenzoic acid and isopropylamine.

Reaction Scheme:

Figure 1. General synthesis scheme for this compound.

Materials:

-

3-Aminobenzoic acid

-

Isopropylamine

-

Coupling agent (e.g., HATU, DCC)

-

Amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography)

Procedure:

-

Dissolve 3-aminobenzoic acid in an anhydrous solvent.

-

Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).

-

Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

-

Add isopropylamine (1.0-1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, its structural similarity to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggests that it may also exhibit PARP inhibitory activity.[5][7][8][9][10] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy in cancer treatment, particularly in cancers with BRCA1/2 mutations.

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a PARP inhibitor.

Figure 2. Hypothetical mechanism of action for this compound as a PARP1 inhibitor.

This proposed mechanism suggests that by inhibiting PARP1, this compound could prevent the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with deficient DNA repair pathways (e.g., BRCA-mutated), this inhibition could lead to an accumulation of DNA damage and ultimately, apoptosis.

Safety and Handling

This compound is classified as an irritant.[3] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

Precautionary Measures:

-

Use only in a well-ventilated area.[11]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[11]

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a hypothetical biological target. Further experimental validation is necessary to confirm the physical properties and to explore the biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-氨基-N-(异丙基)苯甲酰胺 CAS#: 81882-62-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound - CAS:81882-62-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 9. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]

- 10. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-amino-N-isopropylbenzamide

CAS Number: 81882-62-4

This technical guide provides a comprehensive overview of 3-amino-N-isopropylbenzamide, a benzamide derivative of interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines available information with data extrapolated from closely related structural analogs, particularly 3-aminobenzamide and other benzamide derivatives. All inferred data is clearly indicated.

Chemical and Physical Properties

This compound is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with an amino group and an N-isopropylbenzamide moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 81882-62-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Appearance | Solid (inferred) | Based on related benzamides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 3-nitrobenzoic acid. The first step is the amidation of the carboxylic acid with isopropylamine, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-nitro-N-isopropylbenzamide (Amidation)

-

Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (2-3 equivalents).

-

Addition of Amine: Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Nitro Reduction)

-

Reaction Setup: Dissolve the 3-nitro-N-isopropylbenzamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Reduction: Carry out the reduction using a hydrogen source. This can be achieved by bubbling hydrogen gas through the reaction mixture or by using a transfer hydrogenation reagent like ammonium formate or hydrazine. General methods for the reduction of aromatic nitro compounds are well-established.[3][4]

-

Reaction Conditions: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Data (Inferred)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The presence of the amino and amide groups will influence the splitting pattern. Isopropyl CH: A multiplet around δ 4.2-4.3 ppm. Isopropyl CH₃: A doublet around δ 1.2-1.3 ppm. Amide NH: A broad singlet, chemical shift is solvent dependent. Amino NH₂: A broad singlet, chemical shift is solvent dependent. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 167 ppm. Aromatic Carbons: Signals in the range of δ 110-150 ppm. Isopropyl CH: A signal around δ 42 ppm. Isopropyl CH₃: A signal around δ 23 ppm. |

| IR Spectroscopy | N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹. N-H Stretching (Amide): A band around 3300 cm⁻¹. C=O Stretching (Amide I): A strong band around 1630-1650 cm⁻¹. N-H Bending (Amide II): A band around 1550 cm⁻¹. C-N Stretching: Bands in the region of 1200-1400 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 178. |

Biological Activity and Mechanism of Action

While there are no direct studies on the biological activity of this compound, its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), strongly suggests that it may exhibit similar pharmacological properties.[7][8][9][10][11]

PARP Inhibition

PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.[7][9] The catalytic mechanism of PARP involves the transfer of ADP-ribose units from NAD+ to target proteins. 3-aminobenzamide acts as a competitive inhibitor of PARP by binding to the NAD+ binding site of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains.[10] This inhibition of PARP can have significant downstream effects, including the potentiation of DNA-damaging agents and the induction of synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations).

Potential Therapeutic Applications

Based on the known activities of PARP inhibitors, this compound could be investigated for its potential in:

-

Oncology: As a sensitizer to chemotherapy and radiation, or as a standalone therapy in cancers with specific DNA repair defects.

-

Ischemia-Reperfusion Injury: PARP overactivation is implicated in the tissue damage that occurs following events like heart attack and stroke. PARP inhibitors have shown protective effects in preclinical models of myocardial infarction.[7][9]

-

Neurodegenerative Diseases: The role of PARP in neuroinflammation and neuronal cell death suggests that its inhibitors could be beneficial in conditions such as Parkinson's and Alzheimer's disease.

Experimental Protocol: In Vitro PARP Inhibition Assay

-

Assay Principle: A colorimetric or fluorometric assay can be used to measure the activity of purified PARP enzyme. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Procedure:

-

Coat a 96-well plate with histones.

-

Add a reaction mixture containing the PARP enzyme, biotinylated NAD+, and varying concentrations of this compound (or a known inhibitor as a positive control).

-

Incubate the plate to allow the PARP reaction to proceed.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose on the histones.

-

Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the PARP activity.

-

Measure the absorbance at the appropriate wavelength and calculate the IC₅₀ value for this compound.

-

Conclusion

This compound is a benzamide derivative with a high potential for biological activity, primarily as a PARP inhibitor. While direct experimental data for this compound is scarce, a robust body of evidence from structurally related compounds, particularly 3-aminobenzamide, provides a strong rationale for its further investigation in the fields of oncology, cardiovascular disease, and neurodegeneration. The synthetic route is straightforward, and established in vitro assays can be readily applied to determine its inhibitory potency against PARP and to explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this promising compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound - CAS:81882-62-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 4. CN104402738A - Selective reduction method for nitro - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 9. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-N-isopropylbenzamide: A Technical Guide on the Putative Mechanism of Action as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively details the activity of 3-aminobenzamide as a Poly(ADP-ribose) polymerase (PARP) inhibitor. However, specific biological data for its derivative, 3-amino-N-isopropylbenzamide, is scarce in publicly available resources. This guide, therefore, extrapolates the likely mechanism of action of this compound based on the well-established role of the 3-aminobenzamide pharmacophore in PARP inhibition. All experimental data and protocols provided are representative of the evaluation of PARP inhibitors in general and may not have been specifically applied to this compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. In the context of oncology, PARP inhibitors have emerged as a significant class of therapeutic agents, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. 3-Aminobenzamide is a well-characterized, first-generation PARP inhibitor. This compound, a derivative of this parent compound, is anticipated to share a similar mechanism of action centered on the inhibition of PARP enzymes. This document provides a detailed overview of this putative mechanism, supported by generalized experimental protocols and data presentation formats relevant to the study of such inhibitors.

Core Mechanism of Action: PARP Inhibition

The primary proposed mechanism of action for this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The Role of PARP in DNA Repair

Upon detection of a DNA SSB, PARP1 binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the break.

Inhibition by this compound (Putative)

This compound, like its parent compound 3-aminobenzamide, is thought to act as a competitive inhibitor of NAD+ at the catalytic domain of PARP. By occupying the NAD+ binding site, the molecule prevents the synthesis of PAR chains. This inhibition leads to two key downstream consequences:

-

Enzymatic Inhibition: The prevention of PARylation blocks the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.

-

PARP Trapping: More significantly, many PARP inhibitors, including potentially this compound, "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a cytotoxic lesion that can stall and collapse replication forks during DNA replication, leading to the formation of more deleterious double-strand breaks (DSBs).

Synthetic Lethality

In normal, healthy cells, the DSBs resulting from PARP inhibitor action can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired. The accumulation of unresolved DSBs triggers genomic instability and, ultimately, cell death. This concept, where the combination of two otherwise non-lethal defects (in this case, PARP inhibition and a deficient HR pathway) leads to cell death, is known as synthetic lethality .

Signaling Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of its inhibition.

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables present data for the parent compound, 3-aminobenzamide, to serve as a representative example for this class of inhibitors.

Table 1: In Vitro Potency of 3-Aminobenzamide

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~30 µM | Biochemical Assay | [1] |

| IC50 | <50 nM | CHO cells | [2] |

| Ki | 1.8 µM | - | [3] |

Table 2: In Vivo Efficacy of 3-Aminobenzamide (Representative Studies)

| Animal Model | Dosing Regimen | Outcome | Reference |

| Mouse model of transient focal cerebral ischemia | 40 mg/kg, i.p. | 30% decrease in infarct volume | [4] |

| Rat model of renal ischemia/reperfusion | 100 mg/kg/day, i.p. | Significant reduction in serum creatinine and BUN | [5] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize PARP inhibitors.

PARP Activity Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP in a cell-free system.

Principle: This method measures the incorporation of a labeled NAD+ substrate onto histone proteins by purified PARP enzyme. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Purified recombinant human PARP1 enzyme

-

Histone proteins (H1 or a mixture)

-

Biotinylated NAD+

-

Streptavidin-coated microplate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (this compound) at various concentrations

-

Stop buffer (e.g., containing a high concentration of 3-aminobenzamide or similar inhibitor)

-

Detection reagent (e.g., HRP-conjugated anti-PAR antibody and a suitable substrate)

-

Plate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with histone proteins and incubate to allow binding. Wash unbound histones.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well, add the assay buffer, purified PARP1 enzyme, and the test compound at the desired concentration. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Wash the plate to remove unbound reagents.

-

Add the HRP-conjugated anti-PAR antibody and incubate.

-

Wash the plate and add the HRP substrate.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

-

Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a potential PARP inhibitor.

Caption: A generalized experimental workflow for the preclinical assessment of a novel PARP inhibitor.

Conclusion

References

- 1. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 3-Amino-N-isopropylbenzamide: A Technical Guide

Introduction to 3-Aminobenzamide

3-Aminobenzamide is a notable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes are crucial in the cellular response to DNA damage, playing a significant role in DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, 3-aminobenzamide has been investigated for its therapeutic potential in a variety of disease models, particularly in oncology and ischemia-reperfusion injuries.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action for 3-aminobenzamide is the inhibition of PARP enzymes. In the presence of DNA damage, PARP is activated and catalyzes the transfer of ADP-ribose units from NAD+ to nuclear proteins, forming long polymers of poly(ADP-ribose) (PAR). This process is essential for the recruitment of DNA repair proteins. Inhibition of PARP by 3-aminobenzamide disrupts this signaling cascade.

Caption: Mechanism of PARP Inhibition by 3-Aminobenzamide.

Potential Therapeutic Applications

Based on its PARP inhibitory activity, 3-aminobenzamide has demonstrated potential in several therapeutic areas:

Oncology

As a PARP inhibitor, 3-aminobenzamide can function as a sensitizer for chemotherapy and radiation therapy. By preventing DNA repair, it can enhance the efficacy of DNA-damaging agents in cancer cells.

Ischemia-Reperfusion Injury

Studies have shown that 3-aminobenzamide can mitigate tissue damage caused by ischemia-reperfusion (I/R) in organs such as the kidney and liver.[2][3] The protective effect is attributed to the reduction of oxidative and nitrosative stress.

Retinal Degeneration

3-Aminobenzamide has been investigated for its neuroprotective effects in the retina. It has shown potential in protecting photoreceptor cells from apoptosis induced by DNA damage.[1]

Modulation of Apoptosis

Research indicates that PARP is involved in regulating cell death.[4] 3-Aminobenzamide has been shown to protect certain cells from apoptosis, suggesting its potential in conditions characterized by excessive cell death.[4]

Preclinical Data

The following tables summarize quantitative data from preclinical studies on 3-aminobenzamide.

Table 1: In Vivo Efficacy of 3-Aminobenzamide in Renal Ischemia-Reperfusion Injury in Rats [2]

| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Aspartate Aminotransferase (U/L) |

| Sham-operated | 0.5 ± 0.1 | 18 ± 2 | 85 ± 10 |

| Sham-operated + 3-AB | 0.6 ± 0.1 | 19 ± 3 | 88 ± 12 |

| I/R | 2.8 ± 0.4 | 125 ± 15 | 210 ± 25 |

| I/R + 3-AB | 1.2 ± 0.2 | 65 ± 8 | 120 ± 18 |

| Data are presented as mean ± SD. *p < 0.05 compared to the I/R group. |

Table 2: Effect of 3-Aminobenzamide on Oxidative Stress Markers in Renal Tissue [2]

| Group | Malondialdehyde (nmol/g tissue) | Superoxide Dismutase (U/mg protein) | Glutathione Peroxidase (U/mg protein) |

| Sham-operated | 45 ± 5 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| I/R | 98 ± 12 | 1.1 ± 0.2 | 0.7 ± 0.1 |

| I/R + 3-AB | 60 ± 8 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Data are presented as mean ± SD. *p < 0.05 compared to the I/R group. |

Table 3: In Vitro PARP Inhibition [5]

| Compound | Cell Line | IC50 |

| 3-Aminobenzamide | CHO | ~50 nM |

Experimental Protocols

In Vivo Renal Ischemia-Reperfusion Model[2]

This protocol describes the methodology used to evaluate the protective effects of 3-aminobenzamide against renal I/R injury in rats.

Caption: Experimental Workflow for In Vivo Renal I/R Study.

Detailed Steps:

-

Animals: Male Sprague-Dawley rats were used for the study.

-

Grouping: The animals were randomly divided into four groups: sham-operated, sham-operated + 3-AB, ischemia/reperfusion (I/R), and I/R + 3-AB.

-

Treatment: The treatment groups received 3-aminobenzamide (100 mg/kg/day, intraperitoneally) for 14 days prior to the induction of ischemia.

-

Surgical Procedure:

-

Anesthesia was induced in the rats.

-

In the I/R and I/R + 3-AB groups, both renal arteries were clamped for 60 minutes to induce ischemia.

-

The clamps were then removed to allow for 6 hours of reperfusion.

-

The sham-operated groups underwent the same surgical procedure without clamping the renal arteries.

-

-

Sample Collection: After the reperfusion period, blood and kidney tissue samples were collected for analysis.

-

Analysis: Serum levels of creatinine, blood urea nitrogen, and aspartate aminotransferase were measured. Kidney tissue was analyzed for markers of oxidative stress (malondialdehyde, superoxide dismutase, glutathione peroxidase) and underwent histological examination.

Synthesis of 3-Amino-N-isopropylbenzamide

While detailed therapeutic data is lacking, the synthesis of this compound can be approached through standard organic chemistry reactions. A plausible synthetic route is outlined below.

Caption: Plausible Synthetic Route for this compound.

Future Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

In vitro screening: Assessing the PARP inhibitory activity of this compound in comparison to 3-aminobenzamide.

-

Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

In vivo efficacy studies: Testing the compound in relevant animal models of diseases where PARP inhibitors have shown promise, such as cancer and ischemia-reperfusion injury.

Conclusion

While direct evidence for the therapeutic applications of this compound is currently unavailable, the extensive research on its parent compound, 3-aminobenzamide, provides a strong rationale for its investigation as a potential therapeutic agent. Its likely role as a PARP inhibitor opens up possibilities for its use in oncology, as a protective agent against ischemia-reperfusion injury, and in other conditions involving DNA damage and repair. Further preclinical studies are warranted to characterize its pharmacological profile and validate its therapeutic potential.

References

- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Role of 3-Aminobenzamide in the DNA Damage Response

A Note to the Reader: This technical guide focuses on the well-characterized compound 3-aminobenzamide (3-AB) as a representative molecule to explore the interplay between aminobenzamide derivatives and the DNA damage response. Extensive literature searches for "3-amino-N-isopropylbenzamide" did not yield sufficient public data to construct a detailed technical guide on its specific biological activities. Therefore, 3-aminobenzamide is used as a proxy to provide a comprehensive overview of the mechanisms and experimental approaches relevant to this class of compounds.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR detects DNA lesions, signals their presence, and promotes their repair. A key player in the DDR, particularly in the repair of single-strand breaks (SSBs), is the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).

3-Aminobenzamide (3-AB) is a first-generation, potent inhibitor of PARP enzymes.[1][2] It acts as a competitive inhibitor of NAD+, the substrate for PARP, thereby disrupting the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of damage.[3] This inhibition of PARP activity has profound implications for cancer therapy, as it can sensitize tumor cells to DNA-damaging agents and radiation. This guide provides a technical overview of the mechanism of action of 3-aminobenzamide, quantitative data on its biological effects, and detailed protocols for key experimental assays.

Mechanism of Action: PARP Inhibition and the DNA Damage Response

The primary mechanism of action of 3-aminobenzamide is the inhibition of PARP-1 and PARP-2. In the presence of DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched PAR chains. This process, known as PARylation, serves as a scaffold to recruit other DDR proteins, including XRCC1, DNA ligase III, and DNA polymerase β, to facilitate DNA repair.

By inhibiting PARP, 3-aminobenzamide prevents the formation of these PAR chains. This has several downstream consequences:

-

Inhibition of DNA Repair: The recruitment of the base excision repair (BER) and single-strand break repair (SSBR) machinery is impaired. This leads to an accumulation of unrepaired SSBs.[4]

-

Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the collapse of replication forks, the formation of double-strand breaks (DSBs), and ultimately, cell death. This concept is known as synthetic lethality.

-

Sensitization to Chemotherapy and Radiotherapy: By preventing the repair of DNA damage induced by alkylating agents, topoisomerase inhibitors, and ionizing radiation, 3-aminobenzamide enhances the cytotoxic effects of these cancer therapies.[5][6]

-

Modulation of Cell Cycle Checkpoints: 3-aminobenzamide has been shown to affect cell cycle progression following DNA damage. It can suppress the G1 arrest and enhance the G2 arrest induced by gamma-irradiation, suggesting an influence on the p53-dependent signaling pathway.[7][8]

Signaling Pathway Diagram

Quantitative Data Presentation

The biological effects of 3-aminobenzamide have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Efficacy of 3-Aminobenzamide

| Parameter | Cell Line | Value | Reference |

| PARP Inhibition IC50 | CHO cells | ~50 nM | [1][9][10] |

| - | ~30 µM | [11] | |

| Effective Concentration for >95% PARP Inhibition | CHO cells | >1 µM | [1] |

| Concentration for G1 Arrest Suppression | C3D2F1 3T3-a cells | 4 mM | [7][12] |

| Radiosensitization (Enhancement Ratio) | Human cervix carcinoma xenografts (HX 155, HX 156, HX 160) | 1.37, 1.55, 1.02 | [13] |

| Chemosensitization (Potentiation of MMS-induced killing) | Human cell lines | 2.7-fold (average) | Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Carcinogenesis. 1988 Apr;9(4):541-6. |

Table 2: In Vivo Dosage and Efficacy of 3-Aminobenzamide

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rat | Myocardial Infarction | 20 mg/kg (i.p.) | Reduced infarct size | [14] |

| Rat | Renal Ischemia/Reperfusion | 100 mg/kg/day (i.p.) for 14 days | Reduced renal injury | [15] |

| Mouse | Transient Focal Cerebral Ischemia | 40 mg/kg (i.p.) | 30% decrease in infarct volume | [16] |

| Mouse (CBA) | Radiation-induced stem cell killing | 66-450 mg/kg | Significantly enhanced stem-cell killing | [17][18] |

| Mouse | Gamma-irradiated wound healing | 50 µM (topical cream) | Accelerated wound contraction | [19] |

| Rat | Gamma irradiation-induced organ damage | 5 and 10 mg/kg (i.p.) | Protected against organ damage | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 3-aminobenzamide on the DNA damage response.

PARP Activity Assay

This assay measures the enzymatic activity of PARP by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules.

Materials:

-

Cell culture plates (12-well)

-

Sheared genomic DNA

-

3H-NAD+

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT)

-

Ice-cold 5% Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Protocol:

-

Seed cells in 12-well plates and culture until they reach the desired confluency.

-

Treat cells with varying concentrations of 3-aminobenzamide for the desired duration.

-

Wash the cell cultures.

-

Add the reaction mixture containing the reaction buffer, sheared genomic DNA, and 3H-NAD+ directly to the wells.

-

Incubate at 37°C for 60 minutes to allow the PARP reaction to proceed.

-

Stop the reaction by mechanically removing the cells and transferring them to a microcentrifuge tube.

-

Precipitate the macromolecules by adding ice-cold 5% TCA.

-

Wash the precipitate to remove unincorporated 3H-NAD+.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Calculate the relative PARP activity based on the amount of incorporated 3H-NAD+.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the cytotoxic and cytostatic effects of a treatment.

Materials:

-

Cell culture dishes (6-well or 100 mm)

-

Complete growth medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Irradiator or chemotherapeutic agent

Protocol:

-

Prepare a single-cell suspension from a stock culture of the desired cell line.

-

Count the cells and determine the plating efficiency.

-

Seed a calculated number of cells into culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow the cells to attach overnight.

-

Treat the cells with varying concentrations of 3-aminobenzamide, either alone or in combination with radiation or a chemotherapeutic agent.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the colonies consist of at least 50 cells.

-

After the incubation period, remove the medium and wash the colonies with PBS.

-

Fix the colonies with a fixation solution for 15-30 minutes.[21]

-

Stain the colonies with a crystal violet solution for 30-60 minutes.[21]

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each dish.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental Workflow Diagram

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Flow cytometer

-

Propidium iodide (PI) or other DNA-staining dye

-

RNase A

-

70% ethanol (ice-cold)

-

Cell suspension

Protocol:

-

Culture and treat cells with 3-aminobenzamide and/or a DNA-damaging agent.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion

3-Aminobenzamide, as a potent inhibitor of PARP, plays a significant role in modulating the DNA damage response. Its ability to inhibit DNA repair and sensitize cancer cells to genotoxic agents has made it a valuable tool in cancer research and a precursor to the development of more potent and specific PARP inhibitors currently in clinical use. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of 3-aminobenzamide and other PARP inhibitors on cellular responses to DNA damage. While specific data on this compound remains elusive, the extensive research on 3-aminobenzamide provides a strong foundation for understanding the potential therapeutic applications of this class of compounds in oncology. Further research into N-substituted derivatives of 3-aminobenzamide may reveal compounds with improved pharmacological properties and clinical efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmsgroup.it [nmsgroup.it]

- 6. aacrjournals.org [aacrjournals.org]

- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 8. oatext.com [oatext.com]

- 9. 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor | AmBeed.com [ambeed.com]

- 10. 3-aminobenzamide - Amerigo Scientific [amerigoscientific.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. oatext.com [oatext.com]

- 13. The effect of 3-aminobenzamide in the radiation response of three human cervix carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-amino-N-isopropylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for 3-amino-N-isopropylbenzamide, a substituted benzamide of interest for research and development. The document details the chemical reactions, experimental protocols, and relevant data, presented in a format tailored for scientific professionals.

Synthetic Strategy

The most direct and efficient synthesis of this compound involves a two-step process. This strategy begins with the formation of an amide bond between 3-nitrobenzoyl chloride and isopropylamine, followed by the reduction of the nitro group to the desired amine. This approach is favored due to the ready availability of the starting materials and the generally high yields of the individual reactions.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-isopropylbenzamide

This reaction is a nucleophilic acyl substitution where the isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Materials:

-

3-Nitrobenzoyl chloride

-

Isopropylamine

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of triethylammonium chloride may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-isopropylbenzamide.

-

The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Step 2: Synthesis of this compound

The reduction of the aromatic nitro group to an amine is a common transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Materials:

-

3-Nitro-N-isopropylbenzamide

-

Palladium on carbon (Pd/C, 5-10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Celite or another filtration aid

Procedure:

-

In a hydrogenation flask, dissolve 3-nitro-N-isopropylbenzamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Carefully add the Pd/C catalyst (typically 5-10 mol % of palladium).

-

Seal the flask and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Physicochemical Properties

| Property | 3-Nitro-N-isopropylbenzamide (Intermediate) | This compound (Final Product) |

| Molecular Formula | C10H12N2O3 | C10H14N2O |

| Molecular Weight | 208.22 g/mol | 178.23 g/mol |

| Appearance | Likely a pale yellow to white solid | Likely an off-white to light brown solid |

| CAS Number | 36098-38-3 | 81882-62-4 |

Table 2: Reaction Parameters (Typical)

| Parameter | Step 1: Amidation | Step 2: Reduction |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | 1-4 atm (Hydrogen) |

| Catalyst | N/A | Palladium on Carbon (Pd/C) |

| Reaction Time | 1-4 hours | 2-12 hours |

| Purity (Typical) | >95% after purification | >98% after purification |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Conceptual signaling pathway of PARP inhibition, a potential application.

The Evolving Landscape of 3-amino-N-isopropylbenzamide: A Technical Guide to its Structural Analogs and Derivatives

For Immediate Release

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural analogs and derivatives of 3-amino-N-isopropylbenzamide, a versatile scaffold with significant potential in medicinal chemistry. This document provides a detailed overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class, with a particular focus on their roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and antimicrobial agents. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Compound and Its Significance

This compound belongs to the broader class of benzamides, a structural motif present in numerous biologically active molecules. The core structure, characterized by a benzene ring substituted with an amino group at the 3-position and an N-isopropyl carboxamide group, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Structural Analogs and Derivatives: A Focus on PARP Inhibition and Antimicrobial Activity

Our investigation into the structural analogs of this compound reveals two primary areas of therapeutic interest: PARP inhibition and antimicrobial activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3-aminobenzamide moiety is a well-established pharmacophore for the inhibition of PARP enzymes, which are critical for DNA repair.[1][2][3][4] By mimicking the nicotinamide portion of the NAD+ substrate, these compounds can competitively inhibit PARP activity.[1] This mechanism is of particular interest in oncology, where PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

While 3-aminobenzamide itself is a known PARP inhibitor with an IC50 of approximately 30 µM, the exploration of N-substituted derivatives can lead to enhanced potency and selectivity.[3] The N-isopropyl group in the parent compound can be systematically replaced with other alkyl or aryl groups to probe the binding pocket of the enzyme and establish a clear structure-activity relationship.

Table 1: PARP-1 Inhibitory Activity of Selected Benzamide Derivatives

| Compound ID | Structure | PARP-1 IC50 (nM) |

| 1 | 3-aminobenzamide | ~30,000 |

| 2 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 434 |

| 3 | Tetrazolyl analogue (51) | 35 |

| 4 | 4-carboxybenzylidene analogue (60) | 68 |

| 5 | Isoform-selective inhibitor (81) | 30 (PARP-1), 2 (PARP-2) |

Note: Data for compounds 2-5 are from a study on related benzofuran-7-carboxamides and are presented to illustrate the potential for potency improvement through structural modification of a core benzamide scaffold.[1]

Antimicrobial Activity

Derivatives of benzamide have also demonstrated promising activity against a range of bacterial pathogens. The mechanism of action can vary, but these compounds have the potential to interfere with essential bacterial processes. The exploration of different substituents on both the aromatic ring and the amide nitrogen is a key strategy in the development of novel antibacterial agents.

Table 2: Antimicrobial Activity of Selected N-Substituted Benzamide Derivatives

| Compound ID | Structure | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 6 | N-(4-hydroxyphenyl)benzamide | Bacillus subtilis | 25 | 6.25 |

| Escherichia coli | 31 | 3.12 | ||

| 7 | N-(p-tolyl)benzamide | Bacillus subtilis | 24 | 6.25 |

| Escherichia coli | 24 | 3.12 | ||

| 8 | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 |

| Escherichia coli | 24 | 3.12 |

Note: The data presented is for N-substituted benzamides and highlights the impact of substitutions on antimicrobial efficacy.[5]

Experimental Protocols

To facilitate further research and development in this area, we provide detailed methodologies for key experiments.

Synthesis of N-Substituted Benzamides (General Procedure)

The synthesis of N-substituted benzamides, including this compound and its analogs, can be achieved through the coupling of a corresponding benzoic acid with a primary or secondary amine. A common method involves the activation of the carboxylic acid to an acid chloride, followed by reaction with the amine.

Protocol 1: Synthesis of N-Substituted Benzamides via Acid Chloride

-

Acid Chloride Formation:

-

Dissolve the substituted benzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution at 0°C.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride. The crude product is often used immediately in the next step.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane at 0°C.

-

Add the desired amine (1-1.2 equivalents) dropwise to the solution. A base, such as triethylamine or pyridine (1.1-1.5 equivalents), may be added to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted benzamide.[5]

-

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated NAD+ into histone proteins.

Protocol 2: PARP-1 Chemiluminescent Assay

-

Plate Preparation:

-

Use a 96-well plate pre-coated with histone proteins.

-

Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.

-

Wash the plate three times with a wash buffer (e.g., PBST).

-

-

Inhibitor and Enzyme Preparation:

-

Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Olaparib) in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

-

-

Enzymatic Reaction:

-

Add the diluted test compounds or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the PARP-1 master mix to all wells except the blank.

-

Incubate the plate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol 3: Broth Microdilution MIC Assay

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Dilute the suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and signaling pathways.

Caption: General workflow for the synthesis of N-substituted benzamide derivatives.

Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The established roles of related compounds as PARP inhibitors and antimicrobial agents provide a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to build a comprehensive structure-activity relationship. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties for the potential treatment of cancer and infectious diseases.

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: In Silico Modeling of Benzamide-Based Inhibitor Binding to Poly (ADP-ribose) Polymerase (PARP)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of DNA repair and have emerged as significant targets in oncology. Inhibition of PARP can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides an in-depth technical overview of the computational methodologies used to model the binding of benzamide-class inhibitors to the PARP active site. While the specific compound 3-amino-N-isopropylbenzamide is not extensively documented in public literature, this document will use the well-characterized and structurally related inhibitor, 3-aminobenzamide (3-AB), as a representative molecule to detail the in silico workflow, from molecular docking to dynamic simulations and interaction analysis.

Introduction to PARP and Benzamide Inhibitors

PARP1 is a nuclear protein that plays a pivotal role in detecting and signaling single-strand DNA breaks (SSBs), a crucial step in the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair enzymes to the site of damage.

PARP inhibitors function by competing with NAD+ for the catalytic domain of the enzyme, preventing PAR chain synthesis. This traps PARP on the DNA, leading to stalled replication forks, double-strand breaks, and ultimately, cell death in cancer cells that are heavily reliant on PARP for survival. 3-aminobenzamide (3-AB) is a potent and widely studied first-generation PARP inhibitor that serves as a foundational structure for many more advanced clinical inhibitors.

In Silico Modeling Workflow

Computational modeling is instrumental in the discovery and optimization of PARP inhibitors. The typical workflow involves a multi-stage process that begins with static binding predictions and progresses to dynamic simulations to understand the stability and nature of the protein-ligand complex over time.

Caption: High-level workflow for in silico modeling of PARP-inhibitor binding.

Quantitative Data Summary

The binding affinity of PARP inhibitors is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or computationally derived binding energies. Below is a summary of representative data for benzamide-class inhibitors and other common PARP inhibitors.

| Compound | Target | Metric | Value | Computational Metric | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-Aminobenzamide | PARP | IC50 | ~50 nM (in CHO cells) | Docking Score | -7.0 to -9.0 (Typical Range) | Gly863, Ser904, Tyr907 |

| Olaparib | PARP1 | IC50 | 5 nM | Docking Score | -9.0 to -9.3 | Gly863, Ser904, Tyr907 |

| Rucaparib | PARP1 | IC50 | 7 nM | Docking Score | -9.0 to -9.3 (Similar to Olaparib) | Gly863, Ser904, Tyr907 |

| Talazoparib | PARP1 | IC50 | 1 nM | Docking Score | > -9.3 (Implied) | Gly863, Ser904, Tyr907 |

Note: Computationally derived binding energies are highly dependent on the software, force field, and specific protocol used and should be interpreted as relative rather than absolute values.

Key Molecular Interactions

The binding of benzamide inhibitors to the PARP catalytic site, which normally binds the nicotinamide moiety of NAD+, is stabilized by a network of specific molecular interactions. These interactions are critical for the potency and selectivity of the inhibitor.

Caption: Key molecular interactions between 3-aminobenzamide and PARP active site residues.

Molecular dynamics simulations have shown that stable hydrogen bonds with Gly863 and Ser904 are crucial for anchoring the inhibitor. Additionally, π-π stacking interactions between the aromatic ring of the inhibitor and the side chain of Tyr907 further stabilize the complex.

PARP Signaling Pathway and Mechanism of Inhibition

PARP1 is a central node in the DNA damage response (DDR). Its inhibition has profound consequences, particularly in cells with homologous recombination (HR) deficiency.

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality via inhibition.

Methodologies and Protocols

This section provides detailed, generalized protocols for the key computational and experimental techniques involved in studying PARP-inhibitor interactions.

Objective: To predict the preferred binding mode and affinity of 3-aminobenzamide within the PARP1 catalytic site.

-

Protein Preparation:

-

Obtain the crystal structure of human PARP1 from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).

-

Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

-

Perform a brief energy minimization of the protein structure to relieve steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of 3-aminobenzamide using a molecular builder.

-

Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Grid Generation:

-

Define the binding site (active site) based on the location of the co-crystallized ligand in the original PDB file or by identifying the nicotinamide-binding pocket.

-

Generate a grid box that encompasses the entire active site, providing sufficient space for the ligand to rotate and translate.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina, Glide) using the prepared protein and ligand files.

-

Generate multiple binding poses (e.g., 10-20 conformations).

-

-

Analysis:

-

Rank the poses based on their docking scores (binding energy).

-

Analyze the top-ranked pose for key molecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues like Gly863, Ser904, and Tyr907.

-

Objective: To assess the stability of the PARP1-inhibitor complex and analyze its dynamic behavior in a simulated physiological environment.

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking step as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

Parameterize the ligand (inhibitor) to generate force field parameters compatible with the protein force field (e.g., AMBER FF14SB).

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps, first on the solvent and ions, then on the protein side chains, and finally on the entire system, to remove bad contacts.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system density under constant pressure (NPT ensemble) until pressure, density, and RMSD values stabilize.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample conformational space. Save trajectory data at regular intervals.

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex over time. A stable complex will show a plateau in the RMSD plot.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and other interactions identified during docking.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the inhibitor.

-

Objective: To experimentally measure the inhibitory activity (IC50) of 3-aminobenzamide against PARP1.

-

Plate Preparation:

-

Coat a 96-well microplate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.

-

-

Reaction Setup:

-

Add a reaction mixture to each well containing:

-

Purified, active recombinant PARP1 enzyme.

-

Biotinylated NAD+ as the substrate for PAR synthesis.

-

Activated DNA to stimulate PARP1 activity.

-

A serial dilution of the inhibitor (3-aminobenzamide) or vehicle control (DMSO).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains attached to the histones.

-

Wash away unbound Streptavidin-HRP.

-